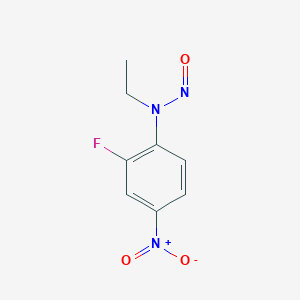![molecular formula C38H36N2 B14942183 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound known for its unique structural and electronic properties. This compound is widely recognized for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the use of carbazole as a starting material, which undergoes a series of substitutions and cyclizations to form the desired indolo[2,3-b]carbazole core.
Industrial Production Methods: Industrial production of this compound often employs high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as sublimation are used to purify the compound, achieving a purity level of over 99% .
Análisis De Reacciones Químicas
Types of Reactions: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its high triplet energy and wide band-gap
Mecanismo De Acción
The mechanism of action of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole involves its ability to act as a host material in OLEDs. The compound’s structure allows it to effectively transport holes and block π conjugation, which enhances the efficiency and stability of the devices. The molecular targets include the electron and hole transport layers in OLEDs, where it facilitates the recombination of electrons and holes to produce light .
Comparación Con Compuestos Similares
- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
- 2,5,13,16-tetra-tert-butylindolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[2,3-b]carbazole
Uniqueness: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole stands out due to its high triplet energy and wide band-gap, which make it particularly suitable for blue electrophosphorescence in OLEDs. Its bulky, sterically-hindered triphenylsilyl substitutions provide enhanced morphological and electrochemical stability compared to similar compounds .
Propiedades
Fórmula molecular |
C38H36N2 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
6,12-bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C38H36N2/c1-37(2,3)25-19-15-23(16-20-25)31-33-27-11-7-9-13-29(27)39-35(33)32(24-17-21-26(22-18-24)38(4,5)6)36-34(31)28-12-8-10-14-30(28)40-36/h7-22,39-40H,1-6H3 |
Clave InChI |
CYRQUAASMCCCKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2C6=CC=CC=C6N5)C7=CC=C(C=C7)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)


![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)

![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
